t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate: is a chemical compound with the molecular formula C21H46N2O2Sn and a molecular weight of 477.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminopropyl and tributylstannyl methyl groups under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness . The process includes purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is used as a reagent in organic synthesis for the preparation of complex molecules . It is particularly useful in the synthesis of N-heterocycles through SnAP (Stannyl Amino Propyl) reagents .
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its ability to undergo various chemical reactions makes it valuable in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors . The compound can form complexes with these targets, leading to changes in their activity and function . The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular processes .
Comparison with Similar Compounds
- tert-Butyl (3-aminopropyl) ((tributylstannyl)methyl)carbamate
- tert-Butyl (2-aminoethyl) ((tributylstannyl)methyl)carbamate
Uniqueness: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(10)6-11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWVIGGNCIIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CC(C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.